(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride
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Overview
Description
(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride is an organic compound that features a phenyl group attached to a propylamino-acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride typically involves the reaction of 3-oxo-3-phenylpropanoic acid with an appropriate amine under acidic conditions to form the amide bond. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Oxo-3-phenylpropanoic acid: Shares the phenyl and carbonyl groups but lacks the amine functionality.
Phenylacetic acid: Contains the phenyl group attached to an acetic acid backbone but lacks the carbonyl group.
N-Phenylglycine: Features a phenyl group attached to a glycine backbone, similar in structure but different in functional groups.
Uniqueness: (3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride is unique due to the combination of its phenyl, carbonyl, and amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride, a compound with significant potential in biomedical research, has been investigated for its biological activity, particularly in the context of antimicrobial properties and as a biochemical tool in proteomics. This article delves into its synthesis, biological effects, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C₁₁H₁₃ClN₃O₃
- Molecular Weight : 243.69 g/mol
This compound is characterized by the presence of a keto group and an amino acid structure, which may contribute to its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, silver(I) complexes synthesized with ligands similar to this compound demonstrated significant efficacy against various pathogens, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with intracellular processes.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 32 µg/mL |
Pseudomonas aeruginosa | 18 | 16 µg/mL |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Its structure allows it to act as a protease inhibitor, which is crucial for various viral replication processes. For example, similar compounds have been shown to inhibit the 3C protease in enteroviruses, indicating potential applications in antiviral therapies .
Case Study 1: Antiviral Applications
A study focused on peptidomimetic inhibitors targeting the 3C protease of human enterovirus demonstrated that modifications in the structure could enhance inhibitory activity. The introduction of ketone functionalities has been linked to improved binding affinities and selectivity against viral proteases . This suggests that this compound might be further explored for similar antiviral applications.
Case Study 2: Proteomics Research
In proteomics, this compound serves as a biochemical tool for studying protein interactions and functions. Its ability to inhibit specific enzymes makes it valuable in elucidating pathways involved in disease processes .
Research Findings
Research indicates that derivatives of (3-Oxo-3-phenyl-propylamino)-acetic acid exhibit varying degrees of biological activity based on structural modifications. For instance, changes in substituents on the phenyl ring can significantly alter the compound's antimicrobial potency .
Properties
CAS No. |
20989-69-9 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[(3-oxo-3-phenylpropyl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,14,15) |
InChI Key |
XHSURMJJKAFELI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCNCC(=O)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNCC(=O)O |
physical_description |
Solid |
Synonyms |
3-phenylpropionylglycine |
Origin of Product |
United States |
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